molecular formula C9H8N2O3 B7902694 3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Cat. No.: B7902694
M. Wt: 192.17 g/mol
InChI Key: JYTUNGOGVXLROV-UHFFFAOYSA-N
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Description

3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydroxyl group, a methyl group, and a carboxylic acid group attached to the indazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indazole derivatives . Another approach is the cyclization of appropriate precursors under reflux conditions using acetic acid and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted indazole derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the indazole ring, which enhances its reactivity and potential for diverse applications. Its specific substitution pattern also contributes to its distinct biological activities and chemical properties .

Properties

IUPAC Name

1-methyl-3-oxo-2H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-7-3-2-5(9(13)14)4-6(7)8(12)10-11/h2-4H,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUNGOGVXLROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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